![molecular formula C26H28N2O4 B2943869 Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate CAS No. 1114835-34-5](/img/structure/B2943869.png)

Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

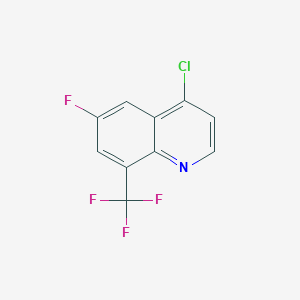

This compound is a derivative of quinoline, a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a pyridine at two adjacent carbon atoms . It contains a cyclohexylamino group, an ethoxy group, and a carboxylate ester group . The compound is a light yellow solid .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline backbone with various functional groups attached . These include a cyclohexylamino group, an ethoxy group, and a carboxylate ester group . The exact molecular structure would require more specific information or computational analysis to determine.Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 155–157 °C . Other physical and chemical properties such as its density, boiling point, and flash point are not specified in the available literature.Scientific Research Applications

Synthesis and Organic Chemistry

The compound has been involved in studies related to the synthesis of complex organic molecules. For instance, the addition of ethyl 6-aryl-4-phenyl-2-oxo-3-cyclohexene-1-carboxylates to acrylonitrile, followed by transformation under specific conditions, showcases its utility in creating new chemical structures (Popandova-Yambolieva, 1990). Similarly, research on the crystal structure and DFT studies of related compounds further demonstrates the importance of such molecules in understanding molecular interactions and properties (Filali Baba et al., 2019).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, derivatives of Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate have shown potential as inhibitors of key biological targets. For example, a study described the synthesis and biological evaluation of a quinazolinone-based derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an anti-cancer agent (Riadi et al., 2021). This underscores the compound's role in developing new therapeutic agents.

Photophysical and Photochemical Studies

Ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates have been used in studies focusing on photochemical reactions to synthesize novel compounds, such as cycloprop[b]indoles, which have potential applications in materials science and organic electronics (Ikeda et al., 1977). These studies provide insights into the utility of Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate in developing new materials with unique properties.

Antibacterial Research

The antibacterial activity of novel compounds derived from Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate has been explored, with some showing moderate activity against various bacterial species (Abu-Sheaib et al., 2008). This highlights the potential for developing new antimicrobial agents from this compound.

Mechanism of Action

Target of Action

The compound contains a quinoline moiety, which is a common structural motif in various pharmaceuticals and biologically active compounds . Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.

properties

IUPAC Name |

ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-2-31-26(30)19-13-14-22-21(15-19)24(16-23(28-22)18-9-5-3-6-10-18)32-17-25(29)27-20-11-7-4-8-12-20/h3,5-6,9-10,13-16,20H,2,4,7-8,11-12,17H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMUIIQROYDXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)

![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)

![N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2943790.png)

![methyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2943792.png)

![methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2943796.png)

![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)

![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)

![2-Amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2943802.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2943807.png)